
4-Ethylthiophen-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylthiophen-3-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethyl group attached to the thiophene ring, which is a five-membered ring containing sulfur. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylthiophen-3-amine hydrochloride typically involves the alkylation of thiophene derivatives. One common method is the nucleophilic substitution reaction where thiophene is reacted with ethylamine in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.
化学反応の分析
Types of Reactions: 4-Ethylthiophen-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
4-Ethylthiophen-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-ethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Thiophene: The parent compound of 4-ethylthiophen-3-amine hydrochloride.
2-Ethylthiophene: A similar compound with the ethyl group attached at a different position on the thiophene ring.
3-Aminothiophene: A compound with an amino group attached to the thiophene ring.
Uniqueness: this compound is unique due to the specific positioning of the ethyl and amino groups on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H10ClNS |
|---|---|
分子量 |
163.67 g/mol |
IUPAC名 |
4-ethylthiophen-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9NS.ClH/c1-2-5-3-8-4-6(5)7;/h3-4H,2,7H2,1H3;1H |
InChIキー |
KZHQDXWVWGRRFA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC=C1N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
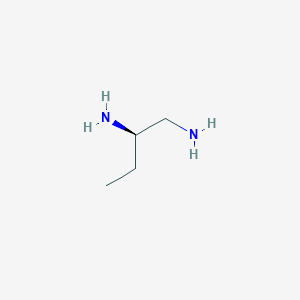
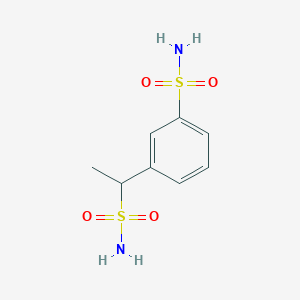

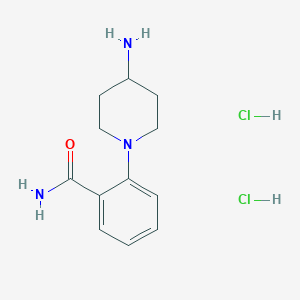
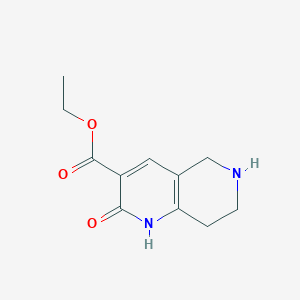


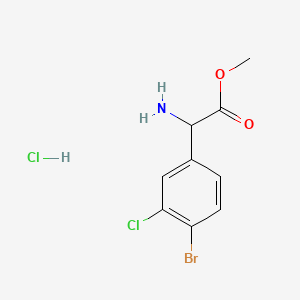
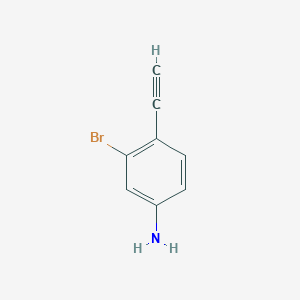
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)


![2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
